molecular formula C9H15NO2 B2675370 Ethyl 2-azaspiro[3.3]heptane-3-carboxylate CAS No. 2248265-82-7

Ethyl 2-azaspiro[3.3]heptane-3-carboxylate

Cat. No.: B2675370
CAS No.: 2248265-82-7
M. Wt: 169.224
InChI Key: VUZDZZDAYYLPBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed by constructing both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . Another method reported the highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines .


Molecular Structure Analysis

The molecular structure of Ethyl 2-azaspiro[3.3]heptane-3-carboxylate is complex due to its spirocyclic nature . The spirocyclic scaffold provides a wide variation of spatial disposition of the functional groups .


Chemical Reactions Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . Another method involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines .

Properties

IUPAC Name

ethyl 2-azaspiro[3.3]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)7-9(6-10-7)4-3-5-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZDZZDAYYLPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2(CCC2)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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